molecular formula C7H14O3 B2433238 2-(Tert-butoxy)propanoic acid CAS No. 87100-50-3

2-(Tert-butoxy)propanoic acid

Cat. No.: B2433238
CAS No.: 87100-50-3
M. Wt: 146.186
InChI Key: LLCMVSMCAHTTFZ-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)propanoic acid is an organic compound with the molecular formula C7H14O3 It is a carboxylic acid derivative where the carboxyl group is substituted with a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-butoxy)propanoic acid typically involves the esterification of propanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

[ \text{CH}_3\text{CH}_2\text{COOH} + \text{(CH}_3\text{)_3COH} \rightarrow \text{CH}_3\text{CH}_2\text{COO(CH}_3\text{)_3} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. This method offers advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 2-(Tert-butoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(Tert-butoxy)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)propanoic acid involves its interaction with molecular targets and pathways. The tert-butoxy group can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biomolecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Ethyl propanoate: Similar ester with an ethyl group instead of tert-butoxy.

    Methyl butyrate: Another ester with a different alkyl group.

    Isopropyl butanoate: Similar structure but with an isopropyl group.

Uniqueness: 2-(Tert-butoxy)propanoic acid is unique due to the presence of the bulky tert-butoxy group, which can influence its reactivity and steric properties. This makes it distinct from other esters and carboxylic acid derivatives .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(6(8)9)10-7(2,3)4/h5H,1-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCMVSMCAHTTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87100-50-3
Record name 2-(tert-butoxy)propanoic acid
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